molecular formula C8H8N2O B166053 Pyrimidine, 5-[(2-propynyloxy)methyl]-(9CI) CAS No. 126230-78-2

Pyrimidine, 5-[(2-propynyloxy)methyl]-(9CI)

Cat. No.: B166053
CAS No.: 126230-78-2
M. Wt: 148.16 g/mol
InChI Key: KTSGMBWVGIYZHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrimidine, 5-[(2-propynyloxy)methyl]-(9CI) is a chemical compound with the molecular formula C8H8N2O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrimidine, 5-[(2-propynyloxy)methyl]-(9CI) typically involves the reaction of pyrimidine derivatives with propargyl alcohol. One common method includes the use of a base such as potassium carbonate (K2CO3) to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of Pyrimidine, 5-[(2-propynyloxy)methyl]-(9CI) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Pyrimidine, 5-[(2-propynyloxy)methyl]-(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium at room temperature.

    Reduction: LiAlH4 in anhydrous ether at low temperatures.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

Pyrimidine, 5-[(2-propynyloxy)methyl]-(9CI) has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Pyrimidine, 5-[(2-propynyloxy)methyl]-(9CI) involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with nucleic acid synthesis. The compound’s propargyl group can form covalent bonds with active sites of enzymes, leading to their inactivation. Additionally, its pyrimidine ring can interact with nucleic acids, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2-Propyn-1-yloxy)methyl]pyridine
  • 5-[(2-Propyn-1-yloxy)methyl]benzene
  • 5-[(2-Propyn-1-yloxy)methyl]thiophene

Uniqueness

Pyrimidine, 5-[(2-propynyloxy)methyl]-(9CI) is unique due to its specific structure, which combines the properties of pyrimidine and propargyl groups. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

5-(prop-2-ynoxymethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-2-3-11-6-8-4-9-7-10-5-8/h1,4-5,7H,3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTSGMBWVGIYZHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCC1=CN=CN=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.